tetramethyl 17,18-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2,4,6,8,10,12,14-octaene-3,4,11,12-tetracarboxylate
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Overview
Description
Tetramethyl indolizino[5’,4’,3’:3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate is a complex organic compound belonging to the indolizine family. Indolizines are known for their unique structural properties and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl indolizino[5’,4’,3’:3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate typically involves multi-step reactions starting from simpler indolizine derivatives. Common synthetic routes include:
Scholtz Reaction: This classical method involves the condensation of pyridine with pyrrole derivatives under acidic conditions.
Chichibabin Reaction: Another traditional approach, which uses pyridine and pyrrole scaffolds to form the indolizine core.
Transition Metal-Catalyzed Reactions: Recent advancements have introduced the use of transition metals like palladium and copper to catalyze the formation of indolizine rings.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Tetramethyl indolizino[5’,4’,3’:3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Tetramethyl indolizino[5’,4’,3’:3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tetramethyl indolizino[5’,4’,3’:3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities with indolizines and exhibit diverse biological activities.
Indolizine Derivatives: Other indolizine derivatives, such as camptothecin, are known for their anticancer properties.
Uniqueness: Tetramethyl indolizino[5’,4’,3’:3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate stands out due to its unique structural features and the ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C24H18N2O8 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
tetramethyl 17,18-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2,4,6,8,10,12,14-octaene-3,4,11,12-tetracarboxylate |
InChI |
InChI=1S/C24H18N2O8/c1-31-21(27)15-11-7-5-9-14-20-18(24(30)34-4)16(22(28)32-2)12-8-6-10-13(26(12)20)19(25(11)14)17(15)23(29)33-3/h5-10H,1-4H3 |
InChI Key |
QTGAEJBGSWUAAH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C=CC=C3N2C(=C1C(=O)OC)C4=CC=CC5=C(C(=C3N54)C(=O)OC)C(=O)OC |
Canonical SMILES |
COC(=O)C1=C2C=CC=C3N2C(=C1C(=O)OC)C4=CC=CC5=C(C(=C3N54)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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